

Spectroscopic Profile of 1,3,5-Trimethoxy-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-T trimethoxy-2-nitrobenzene*

Cat. No.: B085831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-T trimethoxy-2-nitrobenzene**. Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and anticipated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic features. The provided experimental protocols are standardized procedures for the analysis of aromatic nitro compounds.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **1,3,5-T trimethoxy-2-nitrobenzene**.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₉ H ₁₁ NO ₅
Molecular Weight	213.19 g/mol
Exact Mass	213.06372245 Da
Major Mass Peaks (m/z)	213 (M+), 183 ([M-NO] ⁺)

Table 2: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

These are predicted values based on structure-property relationships. Actual experimental values may vary.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.2 - 6.4	s	2H	Ar-H (H4, H6)
~ 3.9	s	3H	OCH_3 (at C1)
~ 3.8	s	6H	OCH_3 (at C3, C5)

Table 3: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

These are predicted values based on structure-property relationships. Actual experimental values may vary.

Chemical Shift (δ) ppm	Assignment
~ 160	C-OCH_3 (C1, C3, C5)
~ 140	C-NO_2 (C2)
~ 95	Ar-CH (C4, C6)
~ 56	OCH_3

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Weak	C-H stretch (aromatic)
~ 2950 - 2850	Medium	C-H stretch (methyl)
~ 1590, 1480	Medium	C=C stretch (aromatic ring)
~ 1550 - 1500	Strong	N-O asymmetric stretch (nitro)
~ 1360 - 1330	Strong	N-O symmetric stretch (nitro)
~ 1250 - 1200	Strong	C-O-C asymmetric stretch (aryl ether)
~ 1050 - 1000	Medium	C-O-C symmetric stretch (aryl ether)

Table 5: Expected Ultraviolet-Visible (UV-Vis) Spectral Data

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent	Assignment
~ 270-290	Moderate	Ethanol	π → π* transition
~ 330-350	Weak	Ethanol	n → π* transition

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **1,3,5-Trimethoxy-2-nitrobenzene** is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

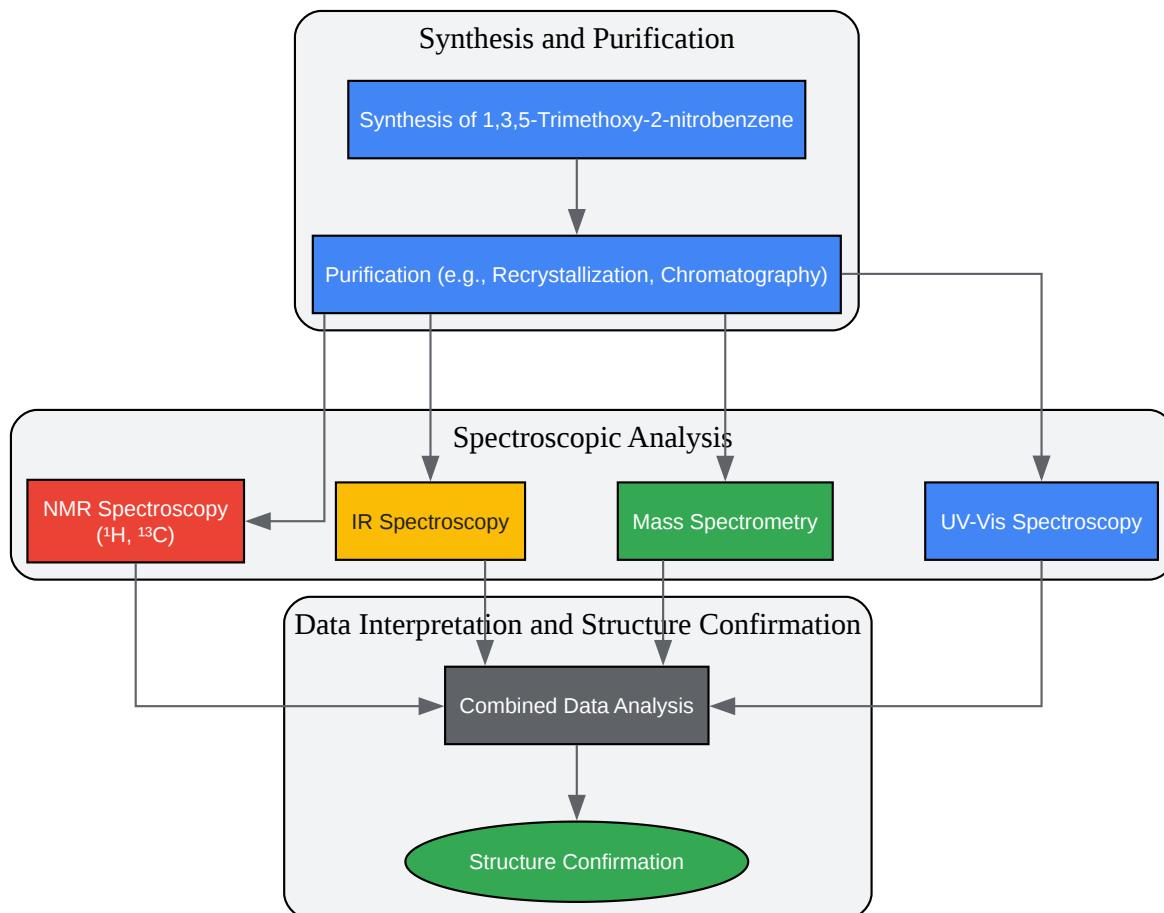
- ^1H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, 16 scans, and a temperature of 298 K.
- ^{13}C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 10 seconds, 1024 scans, and a temperature of 298 K.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **1,3,5-Trimethoxy-2-nitrobenzene** is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample analysis. 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a gas chromatograph (GC) for


separation prior to analysis.

- Data Acquisition: The mass spectrum is acquired in the m/z range of 50-500. The ionization energy is set to 70 eV.
- Data Analysis: The molecular ion peak (M^+) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To study the electronic transitions within the molecule.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of **1,3,5-Trimethoxy-2-nitrobenzene** is prepared in a UV-grade solvent such as ethanol. A dilute solution (typically 10^{-4} to 10^{-5} M) is prepared from the stock solution.
- Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm. The solvent is used as a blank to zero the instrument.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) are determined.

Mandatory Visualization

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Trimethoxy-2-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085831#spectroscopic-data-for-1-3-5-trimethoxy-2-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com